3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a fluorophenyl group, which can contribute to the lipophilicity and metabolic stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of this compound would largely depend on its functional groups. Piperazines can undergo a variety of reactions, including acylation, alkylation, and reactions with electrophiles .Scientific Research Applications
Antagonist Activity
The compound has been studied for its antagonist activity , particularly in relation to serotonin (5-HT2) receptors. Research conducted by Watanabe et al. (1992) synthesized derivatives that exhibited potent 5-HT2 antagonist activity, which could be beneficial for addressing conditions related to serotonin dysfunction, without showing alpha 1 antagonist activity in vivo. This suggests its potential utility in therapeutic interventions targeting the central nervous system (Watanabe et al., 1992).
Anticonvulsant Properties
Another area of application is its anticonvulsant properties . Obniska et al. (2012) explored new N-Mannich bases of this compound, finding that several derivatives were effective in the maximal electroshock seizure test (MES) and subcutaneous pentylenetetrazole seizures test (scPTZ), indicating a potential for treating epilepsy and related disorders (Obniska, Rzepka, & Kamiński, 2012).
Luminescent Properties
Research on luminescent properties and photo-induced electron transfer was conducted by Gan et al. (2003), who synthesized piperazine substituted naphthalimide model compounds. These compounds exhibited fluorescence quantum yields that vary with pH, suggesting applications in pH sensing and fluorescent imaging (Gan et al., 2003).
Chemical Synthesis and Modifications
The compound also serves as a key component in chemical synthesis and modifications. Blake et al. (1972) investigated thermal eliminations from 3,6-di-hydropyrazines, providing insight into synthetic pathways that could be relevant for developing new chemical entities with therapeutic or material science applications (Blake, Porter, & Sammes, 1972).
Mechanism of Action
Target of Action
The compound “3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione” primarily targets σ receptors and monoamine transporters . The σ receptors are involved in various physiological processes, including pain perception, motor function, and cognitive functions. Monoamine transporters, on the other hand, are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, playing a crucial role in mood regulation and reward mechanisms .
Mode of Action
The compound interacts with its targets, σ receptors and monoamine transporters, leading to changes in the neurotransmitter levels in the synaptic cleft .
Biochemical Pathways
The compound’s interaction with σ receptors and monoamine transporters affects the biochemical pathways associated with these targets. For instance, the inhibition of monoamine transporters can lead to an increase in the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, affecting the signaling pathways associated with these neurotransmitters .
Result of Action
The compound’s action on σ receptors and monoamine transporters can lead to various molecular and cellular effects. For instance, the increased concentration of neurotransmitters in the synapse can enhance neuronal signaling, potentially leading to changes in mood and behavior .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylpropyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-13(2)12-22-17(23)11-16(18(22)24)21-9-7-20(8-10-21)15-5-3-14(19)4-6-15/h3-6,13,16H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCRYLPTXHAORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.